

The Discovery and Development of SR1555 Hydrochloride: A Selective ROR γ Inverse Agonist

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Compound of Interest

Compound Name: SR1555 hydrochloride

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SR1555 hydrochloride is a potent and selective small molecule inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (ROR γ). As a key regulator of T helper 17 (Th17) cell differentiation and function, ROR γ has emerged as a promising therapeutic target for a range of autoimmune diseases and metabolic disorders. **SR1555 hydrochloride** has been instrumental in elucidating the therapeutic potential of ROR γ modulation. This technical guide provides a comprehensive overview of the discovery, development, and characterization of **SR1555 hydrochloride**, including its mechanism of action, synthesis, and detailed experimental protocols for its evaluation.

Introduction

The Retinoic acid receptor-related Orphan Receptor gamma (ROR γ) is a nuclear receptor that plays a pivotal role in the differentiation of pro-inflammatory Th17 cells, which are implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. ROR γ exists in two isoforms, ROR γ 1 and ROR γ t (a splice variant), with ROR γ t being predominantly expressed in immune cells and considered the master regulator of Th17 cell lineage commitment. Upon activation, ROR γ t binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, such as

those encoding for interleukin-17A (IL-17A), IL-17F, and IL-23 receptor (IL-23R), thereby driving their transcription and promoting the pro-inflammatory Th17 phenotype.

In addition to its role in immunity, ROR γ has been identified as a key regulator of metabolic processes. It is involved in the control of circadian rhythms and lipid and glucose homeostasis. Dysregulation of ROR γ activity has been linked to metabolic disorders such as obesity and type 2 diabetes.

The discovery of small molecules that can modulate ROR γ activity has opened up new avenues for therapeutic intervention. Inverse agonists of ROR γ , such as **SR1555 hydrochloride**, are compounds that bind to the receptor and suppress its constitutive activity, leading to a reduction in the expression of ROR γ target genes. This mechanism of action provides a promising strategy for the treatment of Th17-mediated autoimmune diseases and potentially metabolic disorders.

SR1555 hydrochloride has been identified as a selective ROR γ inverse agonist that effectively suppresses Th17 differentiation and function while promoting the development of anti-inflammatory regulatory T (Treg) cells.[1] This dual activity makes it a particularly interesting tool compound for studying the therapeutic potential of ROR γ inhibition.

Discovery and Synthesis

The discovery of **SR1555 hydrochloride** stemmed from efforts to identify selective small molecule modulators of ROR γ . While the precise initial discovery and lead optimization process for SR1555 is not extensively detailed in publicly available literature, its chemical structure, 1-(4-((4'-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)-[1,1'-biphenyl]-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride, suggests a rational design approach targeting the ligand-binding domain of ROR γ .

A plausible synthetic route for the free base of **SR1555 hydrochloride** can be conceptualized based on common organic synthesis reactions. The final step would involve the formation of the hydrochloride salt.

Conceptual Synthesis Scheme:

Step 1: Suzuki Coupling. A Suzuki coupling reaction between a boronic acid or ester derivative of one of the phenyl rings and a halide derivative of the other phenyl ring would form the central

biphenyl core.

Step 2: Introduction of the piperazine moiety. The biphenyl intermediate would then be functionalized with a leaving group (e.g., a halide) on the methyl group, allowing for nucleophilic substitution by N-acetylpiperazine.

Step 3: Grignard Reaction. The trifluoromethyl groups can be introduced via a Grignard reaction using a suitable trifluoromethyl-containing Grignard reagent on a ketone precursor on the other phenyl ring.

Step 4: Hydrochloride Salt Formation. The final free base is then treated with hydrochloric acid in a suitable solvent to yield **SR1555 hydrochloride**.

Mechanism of Action

SR1555 hydrochloride exerts its biological effects by acting as a selective inverse agonist of ROR γ .^[1] Unlike an antagonist which simply blocks the binding of an agonist, an inverse agonist binds to the constitutively active receptor and reduces its basal level of activity.

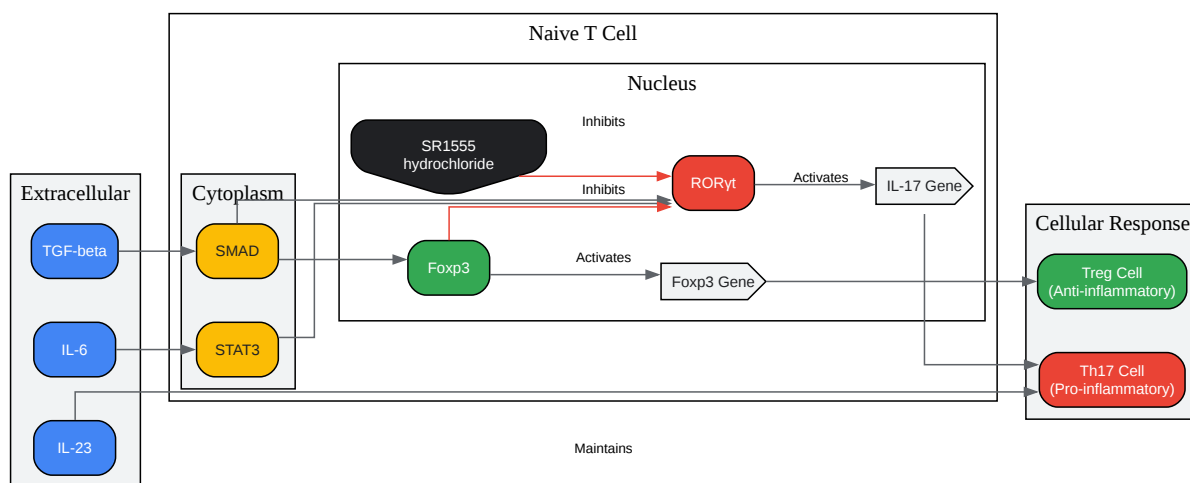
The binding of **SR1555 hydrochloride** to the ligand-binding domain of ROR γ induces a conformational change in the receptor. This altered conformation prevents the recruitment of coactivators and promotes the recruitment of corepressors to the ROR γ transcriptional complex. As a result, the transcription of ROR γ target genes, most notably IL17A and IL17F, is suppressed.

By inhibiting the transcriptional activity of ROR γ t, **SR1555 hydrochloride** effectively blocks the differentiation of naive T cells into pro-inflammatory Th17 cells. Furthermore, studies have shown that **SR1555 hydrochloride** can also promote the differentiation of naive T cells into anti-inflammatory Treg cells, which are characterized by the expression of the transcription factor Foxp3.^[1] The precise mechanism by which SR1555 promotes Treg differentiation is still under investigation but may involve the modulation of the cytokine environment or direct effects on the transcriptional machinery governing Treg lineage commitment.

Signaling Pathway

The ROR γ signaling pathway is central to the development of Th17 cells. The binding of **SR1555 hydrochloride** to ROR γ t disrupts this pathway, leading to a decrease in Th17 cell

differentiation and an increase in Treg cell differentiation.



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RORγ Signaling Pathway and **SR1555 Hydrochloride** Modulation.

Quantitative Data

The following tables summarize the key quantitative data for **SR1555 hydrochloride**.

Table 1: In Vitro Activity of **SR1555 Hydrochloride**

Assay Type	Target	Cell Line	Parameter	Value	Reference
RORy Inverse Agonist Activity	RORy	-	IC50	1.5 µM	[2]
RORy Ligand Binding Assay	RORy LBD	-	IC50	1 µM	[2] [3]
IL-17A Gene Expression	Endogenous IL-17A	EL-4 cells	Inhibition	>70% at 10 µM	
Th17 Differentiation	Murine splenocytes	-	Inhibition	Concentration-dependent	
Treg Differentiation	Murine splenocytes	-	Stimulation	Concentration-dependent	

Table 2: Selectivity of SR1555

Receptor	Activity	Result	Reference
RORα	Binding/Activity	No significant activity	[2]
LXR	Binding/Activity	No significant activity	[2]
FXR	Binding/Activity	No significant activity	[2]

Table 3: In Vivo Efficacy of a RORy Inverse Agonist (Conceptual Data)

Animal Model	Treatment Group	Body Weight Change	Fat Mass Change	Insulin Sensitivity
Diet-Induced Obese Mice	Vehicle	+10%	+15%	Decreased
Diet-Induced Obese Mice	RORy Inverse Agonist	-5%	-10%	Improved

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize **SR1555 hydrochloride**.

RORy Co-transfection Reporter Assay

This assay is used to determine the functional activity of compounds on RORy-mediated transcription.

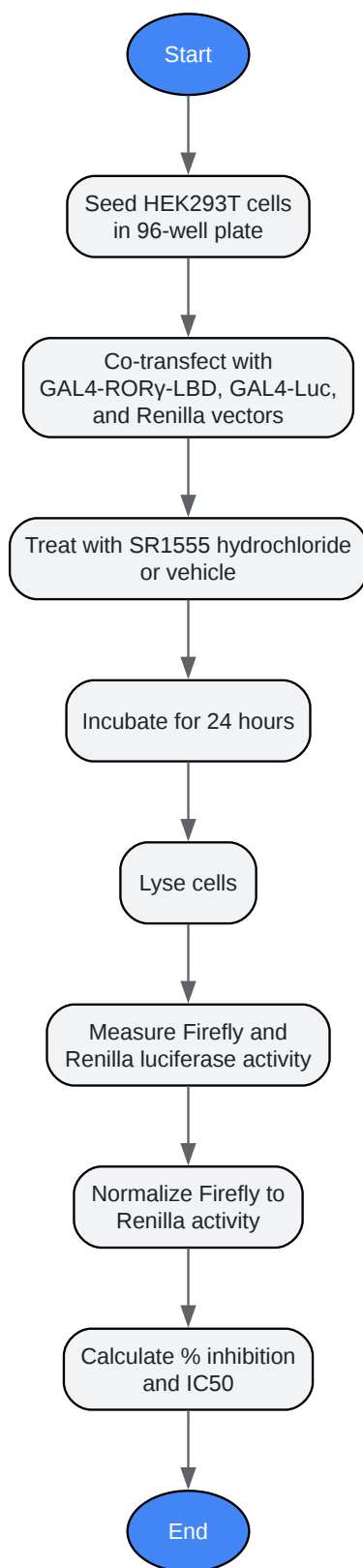
Materials:

- HEK293T cells
- Expression vector for GAL4-RORy-LBD (ligand-binding domain)
- Luciferase reporter vector with a GAL4 upstream activation sequence (UAS)
- Control vector for transfection normalization (e.g., Renilla luciferase)
- Transfection reagent (e.g., Lipofectamine 2000)
- Cell culture medium (DMEM with 10% FBS)
- **SR1555 hydrochloride**
- Luciferase assay reagent

Protocol:

- Seed HEK293T cells in a 96-well plate at a density of 2×10^4 cells per well and incubate overnight.
- Prepare the transfection mix by combining the GAL4-RORy-LBD expression vector, the GAL4-UAS luciferase reporter vector, and the Renilla luciferase control vector with the transfection reagent in serum-free medium, according to the manufacturer's instructions.
- Add the transfection mix to the cells and incubate for 4-6 hours.

- Replace the transfection medium with fresh complete medium containing various concentrations of **SR1555 hydrochloride** or vehicle control.
- Incubate the cells for an additional 24 hours.
- Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
- Calculate the percent inhibition of ROR γ activity for each concentration of **SR1555 hydrochloride** and determine the IC₅₀ value.



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RORy Co-transfection Reporter Assay Workflow.

In Vitro Th17/Treg Differentiation Assay

This assay assesses the effect of **SR1555 hydrochloride** on the differentiation of naive CD4+ T cells into Th17 and Treg cells.

Materials:

- Spleens from C57BL/6 mice
- Naive CD4+ T cell isolation kit
- RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics
- Anti-CD3 and anti-CD28 antibodies
- Th17 polarizing cytokines: IL-6, TGF- β , IL-23
- Treg polarizing cytokines: TGF- β , IL-2
- **SR1555 hydrochloride**
- Intracellular staining kit for IL-17 and Foxp3
- Flow cytometer

Protocol:

- Isolate naive CD4+ T cells from the spleens of C57BL/6 mice using a negative selection kit.
- Activate the naive T cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.
- For Th17 differentiation, culture the activated T cells in the presence of IL-6, TGF- β , and IL-23.
- For Treg differentiation, culture the activated T cells in the presence of TGF- β and IL-2.
- Add various concentrations of **SR1555 hydrochloride** or vehicle control to the cultures.
- Incubate the cells for 3-4 days.

- For Th17 analysis, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture.
- Harvest the cells and perform intracellular staining for IL-17.
- For Treg analysis, harvest the cells and perform intracellular staining for Foxp3.
- Analyze the percentage of IL-17+ and Foxp3+ cells by flow cytometry.

In Vivo Diet-Induced Obesity Model

This model is used to evaluate the therapeutic potential of **SR1555 hydrochloride** in a metabolic disorder context.

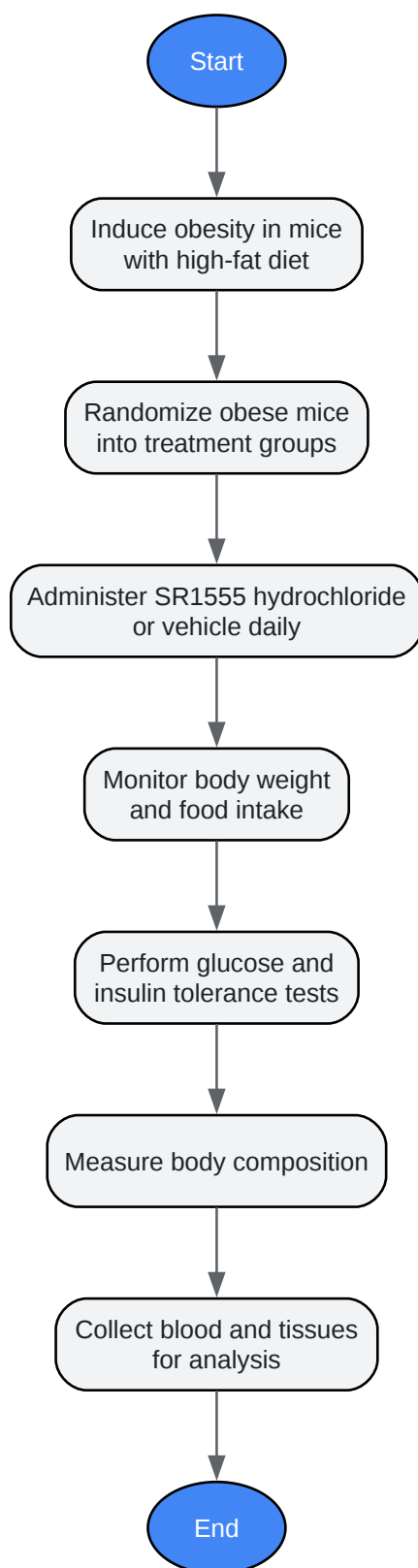
Materials:

- C57BL/6 mice
- High-fat diet (e.g., 60% kcal from fat)
- Standard chow diet
- **SR1555 hydrochloride**
- Equipment for measuring body weight, body composition (e.g., DEXA or NMR), and for performing glucose and insulin tolerance tests.

Protocol:

- Induce obesity in C57BL/6 mice by feeding them a high-fat diet for 8-12 weeks. A control group is maintained on a standard chow diet.
- Once the mice on the high-fat diet have developed a stable obese phenotype (significant increase in body weight and fat mass compared to the control group), randomize them into treatment groups.
- Administer **SR1555 hydrochloride** or vehicle control to the obese mice daily via oral gavage or another appropriate route.

- Monitor body weight and food intake regularly throughout the study.
- At the end of the treatment period, perform glucose and insulin tolerance tests to assess insulin sensitivity.
- Measure body composition to determine changes in fat mass and lean mass.
- Collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids).
- Harvest tissues (e.g., liver, adipose tissue) for further analysis (e.g., gene expression, histology).



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In Vivo Diet-Induced Obesity Model Workflow.

Conclusion

SR1555 hydrochloride is a valuable pharmacological tool for investigating the biological roles of ROR γ and for exploring its therapeutic potential. As a selective ROR γ inverse agonist, it has demonstrated the ability to suppress pro-inflammatory Th17 cell differentiation and function while promoting the generation of anti-inflammatory Treg cells. These properties highlight the potential of ROR γ inverse agonists as a novel therapeutic strategy for autoimmune diseases. Furthermore, the involvement of ROR γ in metabolic regulation suggests that compounds like **SR1555 hydrochloride** may also have utility in the treatment of obesity and related metabolic disorders. The detailed experimental protocols provided in this guide will aid researchers in the further characterization of **SR1555 hydrochloride** and the development of next-generation ROR γ modulators.

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